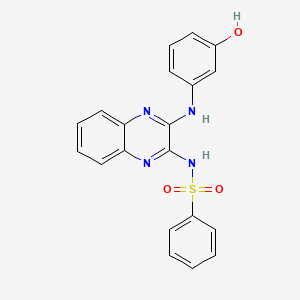

HIV-IN-6

Description

Properties

IUPAC Name |

N-[3-(3-hydroxyanilino)quinoxalin-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c25-15-8-6-7-14(13-15)21-19-20(23-18-12-5-4-11-17(18)22-19)24-28(26,27)16-9-2-1-3-10-16/h1-13,25H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZFBKIEIPSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI-2 in HIV-1 Replication

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action of BI-2, a small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. BI-2 targets the viral capsid protein (CA), a critical component for multiple stages of the viral lifecycle. The compound exhibits a novel dual mechanism, stabilizing capsid assemblies in vitro while paradoxically inducing premature capsid destabilization within infected cells. This activity disrupts early post-entry events, specifically blocking a step between reverse transcription and nuclear import. A key molecular action of BI-2 is the inhibition of the interaction between the HIV-1 capsid and the host protein Cleavage and Polyadenylation Specificity Factor 6 (CPSF6), a crucial interplay for viral nuclear entry and integration site selection. This guide details the molecular interactions, quantitative antiviral activity, and the experimental protocols used to elucidate the multifaceted mechanism of BI-2.

Mechanism of Action

BI-2 is a member of the 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one (pyrrolopyrazolone) class of HIV-1 inhibitors. Its primary target is the N-terminal domain (NTD) of the HIV-1 capsid protein (CA).

Molecular Target and Binding Site

BI-2 binds to a specific pocket on the CA-NTD, often referred to as "site 2".[1][2] This site is a known inhibitor binding pocket located between helices 4, 5, and 7 of the CA-NTD.[2] Notably, this is the same binding site utilized by another well-characterized capsid inhibitor, PF74, and the host cell protein CPSF6.[1][2] The direct and specific binding of BI-2 to the CA-NTD has been confirmed through biophysical methods such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) chemical shift titration analyses.[2] X-ray crystallography has further elucidated the precise interactions between BI-2's analog, BI-1, and the amino acid residues within this binding pocket.[2] Resistance to BI-2 has been mapped to mutations at residues A105 and T107 within the CA-NTD, further validating this as the functional target of the compound.[2][3]

Effects on the HIV-1 Replication Cycle

BI-2 inhibits HIV-1 replication during the early phase of the viral life cycle.[2] Quantitative PCR (qPCR) assays have demonstrated that BI-2 does not inhibit the synthesis of late reverse transcription products.[1][2] However, it potently blocks the formation of 2-LTR circles, which are nuclear episomal forms of viral DNA.[1][2][4] This indicates that BI-2 acts at a post-reverse transcription step but prior to the nuclear import of the pre-integration complex (PIC).[1][2][4]

Dual-Effect on Capsid Stability

A fascinating aspect of BI-2's mechanism is its contrasting effects on capsid stability in different contexts.

-

In Vitro Stabilization: In cell-free assays, BI-2 promotes the assembly of recombinant CA-nucleocapsid (NC) complexes into tubes and stabilizes these pre-formed structures against dissociation.[2][3]

-

Intracellular Destabilization: Conversely, within infected cells, BI-2 has been shown to induce premature destabilization of the viral core.[1][3][5] This is evidenced by the "fate of the capsid" assay, which measures the amount of intact, pelletable capsids in the cytoplasm of infected cells.[1] This premature uncoating is detrimental to the virus, as a stable capsid is required to protect the viral genome and facilitate transport to the nucleus.

This dual effect suggests that BI-2 may lock the capsid in a conformation that is stable in isolation but is recognized by cellular factors in a way that triggers its premature disassembly.[1]

Inhibition of Host Factor Interaction

A critical component of BI-2's mechanism is its ability to interfere with the interaction between the HIV-1 capsid and host cell proteins. Specifically, BI-2 has been demonstrated to prevent the binding of CPSF6 to in vitro assembled CA-NC complexes.[1][5] Since BI-2 and CPSF6 share the same binding pocket on the CA-NTD, this inhibition is likely competitive.[1][2] The disruption of the CA-CPSF6 interaction is a significant contributor to the antiviral effect, as CPSF6 is implicated in the nuclear import of the PIC and directing the integration of viral DNA into host chromatin.[1][2]

Quantitative Data

The antiviral activity and binding affinity of BI-2 and its analog BI-1 have been quantified in various assays.

| Compound | Assay Type | Value | Units | Notes |

| BI-2 | Single-Cycle Replication Assay (EC50) | 1.8 ± 0.34 | µM | In SupT1 cells with VSV-G pseudotyped HIV-1.[4] |

| BI-2 | Isothermal Titration Calorimetry (Kd) | 3 | µM | Direct binding to CA-NTD.[4] |

| BI-1 | Single-Cycle Replication Assay (EC50) | 8.2 ± 2.8 | µM | In SupT1 cells with VSV-G pseudotyped HIV-1.[4] |

| BI-1 | Isothermal Titration Calorimetry (Kd) | ~20 | µM | Direct binding to CA-NTD. |

| BI-1 | NMR Chemical Shift Titration (Kd) | 20 ± 2.2 | µM | Direct binding to CA-NTD.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of BI-2.

Single-Cycle Viral Replication Assay

This assay measures the ability of a compound to inhibit a single round of HIV-1 infection, typically using a reporter virus.

-

Virus Production: VSV-G pseudotyped HIV-1 reporter viruses (e.g., expressing luciferase) are produced by co-transfecting HEK293T cells with a proviral plasmid (env-deficient and containing the reporter gene) and a VSV-G expression plasmid.

-

Cell Plating: Target cells (e.g., SupT1) are seeded in 384-well plates.

-

Compound Addition: A serial dilution of BI-2 is added to the wells.

-

Infection: The cells are infected with the VSV-G pseudotyped HIV-1 reporter virus.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Luciferase Assay: A luciferase substrate (e.g., Steady-Glo) is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for 2-LTR Circles

This assay quantifies the formation of 2-LTR circles, a marker for the nuclear import of viral DNA.

-

Infection and Treatment: Target cells are infected with HIV-1 in the presence or absence of BI-2.

-

DNA Extraction: At various time points post-infection, total DNA is extracted from the cells.

-

qPCR: Real-time PCR is performed using primers that specifically amplify the 2-LTR junction of the circular viral DNA. A standard curve is generated using a plasmid containing the 2-LTR junction to quantify the number of 2-LTR circles.

-

Normalization: The results are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency.

-

Data Analysis: The amount of 2-LTR circles in BI-2-treated cells is compared to that in untreated control cells.

Fate of the Capsid Assay

This biochemical assay determines the stability of the viral capsid in infected cells.

-

Infection: Target cells are infected with a high titer of HIV-1 in the presence or absence of BI-2.

-

Cell Lysis: At a specific time post-infection, the cells are lysed using a Dounce homogenizer in a hypotonic buffer.

-

Centrifugation: The cell lysate is centrifuged at a low speed to pellet the nuclei. The resulting post-nuclear supernatant is then layered onto a sucrose cushion.

-

Ultracentrifugation: The supernatant is subjected to ultracentrifugation to pellet intact, particulate capsids, while soluble CA protein remains in the supernatant.

-

Western Blotting: The pellet and supernatant fractions are analyzed by Western blotting using an anti-p24 antibody to detect the CA protein.

-

Data Analysis: The ratio of pelletable (intact) to soluble CA is determined to assess the degree of capsid stability.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand (BI-2) to a macromolecule (CA-NTD), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation: Purified recombinant CA-NTD is placed in the sample cell of the calorimeter, and BI-2 is loaded into the injection syringe. Both are in the same buffer.

-

Titration: A series of small injections of BI-2 are made into the CA-NTD solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of BI-2 to CA-NTD. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

NMR Chemical Shift Titration

This technique identifies the binding site and determines the binding affinity by monitoring changes in the chemical shifts of protein residues upon ligand binding.

-

Sample Preparation: A solution of 15N-labeled CA-NTD is prepared in an NMR tube.

-

HSQC Spectra Acquisition: A 2D 1H-15N HSQC spectrum of the protein is acquired.

-

Titration: Increasing amounts of BI-2 are added to the protein solution, and an HSQC spectrum is recorded at each titration point.

-

Chemical Shift Perturbation Analysis: The changes in the chemical shifts of the backbone amide protons and nitrogens are monitored. Residues with significant chemical shift perturbations are located at or near the binding site.

-

Kd Determination: The chemical shift changes for specific residues are plotted against the ligand concentration and fitted to a binding equation to calculate the dissociation constant (Kd).

In Vitro CA-NC Assembly Assay

This assay assesses the effect of BI-2 on the assembly of CA-NC complexes into higher-order structures.

-

Protein Preparation: Recombinant HIV-1 CA-NC protein is purified.

-

Assembly Reaction: The CA-NC protein is incubated under conditions that promote assembly (e.g., high salt concentration) in the presence or absence of BI-2.

-

Monitoring Assembly: The assembly process can be monitored by measuring the increase in turbidity (light scattering) over time.

-

Electron Microscopy: The morphology of the assembled structures (e.g., tubes) can be visualized by negative-stain transmission electron microscopy.

-

Stabilization Assay: To test for stabilization, pre-assembled CA-NC tubes are incubated with BI-2, and their disassembly (e.g., upon dilution) is monitored.

CPSF6-Capsid Binding Assay

This assay determines if BI-2 can inhibit the binding of CPSF6 to the HIV-1 capsid.

-

Preparation of Components: In vitro assembled and stabilized HIV-1 capsid tubes are prepared. Cell lysates containing FLAG-tagged CPSF6 are also prepared.

-

Binding Reaction: The capsid tubes are incubated with the CPSF6-containing cell lysate in the presence of varying concentrations of BI-2.

-

Pelleting: The capsid tubes and any bound proteins are pelleted by centrifugation.

-

Washing: The pellet is washed to remove non-specific binding.

-

Western Blotting: The pelleted fraction is analyzed by Western blotting using an anti-FLAG antibody to detect CPSF6 and an anti-p24 antibody to confirm the presence of the capsid.

-

Data Analysis: The amount of CPSF6 bound to the capsid in the presence of BI-2 is compared to the amount bound in the absence of the inhibitor.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of BI-2 action on the early stages of HIV-1 replication.

Experimental Workflow: Fate of the Capsid Assay

References

- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotorasib: A Technical Guide on the Discovery and Synthesis of a First-in-Class KRAS G12C Inhibitor

Summary: Sotorasib (AMG 510) is a landmark, first-in-class, orally administered small molecule that irreversibly inhibits the KRAS G12C mutant protein.[1] For decades, KRAS was deemed an "undruggable" target in oncology, making the development of Sotorasib a pivotal achievement in precision medicine.[2][3] This guide provides a detailed overview of the discovery, mechanism of action, and synthesis of Sotorasib, tailored for researchers, scientists, and professionals in drug development.

Discovery and Mechanism of Action

The discovery of Sotorasib by Amgen was the result of extensive structure-based drug design and a deep understanding of the KRAS G12C mutant protein's unique biochemistry.[2] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways, regulating cell growth, differentiation, and survival.[1][4] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to a constitutively active state.[1] This drives the overactivation of downstream pro-growth signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are hallmarks of many cancers.[1][5]

Sotorasib was engineered to specifically and irreversibly bind to the mutant cysteine residue at position 12.[6] This covalent bond is formed within a transiently accessible pocket, known as the switch-II pocket, when the KRAS G12C protein is in its inactive, GDP-bound state.[4][6] By forming this irreversible bond, Sotorasib locks KRAS G12C in an inactive conformation, preventing its reactivation and subsequent downstream signaling.[1][6] This targeted approach provides high specificity for the mutant protein with minimal effects on wild-type KRAS.[1]

Quantitative Data: Preclinical Activity

The efficacy of Sotorasib has been quantified through various preclinical assays. The following table summarizes key in vitro data for Sotorasib (AMG 510).

| Assay | Cell Line | IC50 Value (µM) |

| Cell p-ERK (2 h) | MIA PaCa-2 | 0.22 |

| Cell Viability (72 h) | MIA PaCa-2 | 0.07[7] |

| Cell Viability (72 h) | NCI-H358 | ~0.005 |

Signaling Pathway: KRAS and Sotorasib Inhibition

The diagram below illustrates the central role of KRAS in cell signaling and the mechanism of Sotorasib's inhibitory action.

Figure 1. Sotorasib covalently binds to and traps KRAS G12C in an inactive state.

Synthesis Pathway

The commercial manufacturing process for Sotorasib has been optimized to ensure high yield and purity.[8][9] The synthesis involves a multi-step process, with key reactions including a chlorination, amination, and a palladium-catalyzed Suzuki coupling.[3][8] The overall yield of the improved commercial synthesis is approximately 65%.[8]

Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of Sotorasib.

Figure 2. High-level overview of the Sotorasib synthetic route.

Quantitative Data: Synthesis Yields

The table below details the yields for the key steps in an efficient and scalable synthesis of Sotorasib.

| Step | Reaction | Yield (%) |

| 1 | Chlorination and Amination | 66 |

| 2 | Suzuki Coupling | 80 |

| 3 | Boc Deprotection | 94 |

| 4 | Final Acryloylation | Not specified |

| Overall | - | ~38-65 [8] |

Experimental Protocols

Synthesis of Sotorasib (Representative Steps)

Step 1: Chlorination and Amination [3] To a solution of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in toluene, add phosphoryl chloride (POCl3) and N,N-diisopropylethylamine (DIPEA). After activation, (S)-1-Boc-3-methylpiperazine (1.2 eq) is added. The reaction mixture is heated and monitored for completion by LC-MS.[10]

Step 2: Suzuki Coupling [10] The chloro-intermediate from the previous step (1.0 eq) is combined with a boroxine derivative of 2-fluoro-6-hydroxyphenyl (1.5 eq) in 2-methyltetrahydrofuran. A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added.[8][10] The mixture is heated under an inert atmosphere until the reaction is complete.[10]

Step 3: Boc Deprotection and Acryloylation [10] The product from the Suzuki coupling is treated with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.[8][10] The resulting free amine is then reacted with acryloyl chloride (1.1 eq) in a suitable solvent like DCM at 0 °C to yield Sotorasib.[10]

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib on the growth of cancer cell lines.[11]

Protocol:

-

Cell Culture: KRAS G12C mutant (e.g., MIA PaCa-2, NCI-H358) and wild-type cell lines are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[11]

-

Treatment: Cells are seeded in 96-well plates and treated with a range of Sotorasib concentrations (e.g., 0-10 µM) for 72 hours.[7][11]

-

Viability Measurement: A cell viability reagent, such as CellTiter-Glo Luminescent Cell Viability Assay, is added to each well.[11]

-

Data Acquisition: Luminescence is measured using a microplate reader, with the signal being proportional to the number of viable cells.[11]

-

Analysis: IC50 values are calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.[11]

Experimental Workflow: Cell Viability Assay

Figure 3. Workflow for determining the IC50 of Sotorasib in cancer cell lines.

Clinical Development and Efficacy

Sotorasib's clinical development was primarily driven by the CodeBreaK series of trials.[2] The pivotal CodeBreaK 100 trial, a Phase 1/2 study, evaluated the safety and efficacy of Sotorasib in patients with KRAS G12C-mutated advanced solid tumors who had received at least one prior systemic therapy.[2][11]

Quantitative Data: CodeBreaK 100 (Phase 2 in NSCLC)

The following table summarizes the key efficacy results from the Phase 2 portion of the CodeBreaK 100 trial in patients with non-small cell lung cancer (NSCLC).

| Endpoint | Result (N=124) |

| Objective Response Rate (ORR) | 37.1%[11] |

| Disease Control Rate (DCR) | 80.6%[11] |

| Median Duration of Response | 11.1 months[11] |

| Median Progression-Free Survival | 6.8 months[11] |

| Median Overall Survival | 12.5 months[11] |

A two-year follow-up analysis of the CodeBreaK 100 trial showed a 2-year overall survival rate of 32.5% in patients with NSCLC treated with Sotorasib.[12]

Conclusion

Sotorasib represents a paradigm shift in the treatment of KRAS G12C-mutated cancers.[2] Its discovery, rooted in innovative preclinical research, and successful clinical development have paved the way for a new class of targeted therapies.[2] The synthesis of Sotorasib has been efficiently scaled for commercial production, ensuring its availability to patients.[8] Ongoing research continues to explore the full potential of Sotorasib, including its use in combination with other anticancer agents and its efficacy in other tumor types harboring the KRAS G12C mutation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 7. acs.org [acs.org]

- 8. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. selectscience.net [selectscience.net]

In Vitro Antiviral Activity of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Developed by Gilead Sciences, it has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[2] This technical guide provides an in-depth overview of the in vitro antiviral activity of Remdesivir, focusing on its mechanism of action, experimental evaluation, and efficacy against various viral pathogens.

Mechanism of Action

Remdesivir is a direct-acting antiviral agent that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] The mechanism of action involves a multi-step intracellular activation pathway.

Upon entry into the host cell, Remdesivir is metabolized into its active form, Remdesivir triphosphate (RDV-TP). This process is initiated by the hydrolysis of the carboxylester bond, catalyzed by cellular esterases such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate metabolite.[3] Subsequent cleavage of the phosphoramidate bond by phosphoramidases like HINT1 (Histidine Triad Nucleotide-binding Protein 1) yields Remdesivir monophosphate.[1] Cellular kinases then phosphorylate the monophosphate to the active triphosphate form, RDV-TP.[3]

As an adenosine triphosphate (ATP) analog, RDV-TP competes with the natural ATP substrate for incorporation into the nascent viral RNA strand by the RdRp.[1] The incorporation of RDV-TP into the growing RNA chain does not cause immediate termination. Instead, it allows for the addition of a few more nucleotides before halting RNA synthesis, a phenomenon known as "delayed chain termination".[4][5] This delayed termination is attributed to the 1'-cyano group on the ribose sugar of Remdesivir, which creates a steric hindrance within the RdRp active site after translocation, thereby preventing further nucleotide addition.[2][6] This mechanism of action effectively disrupts viral replication.[7]

Data Presentation: In Vitro Efficacy of Remdesivir

The in vitro antiviral activity of Remdesivir has been evaluated against a multitude of RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) from various studies. A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing cellular toxicity.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >130 |

| SARS-CoV-2 | Human Airway Epithelial (HAE) cells | 0.01 | >10 | >1000 | |

| SARS-CoV | HAE cells | 0.069 | Not Reported | Not Reported | |

| MERS-CoV | HAE cells | 0.074 | Not Reported | Not Reported | |

| Murine Hepatitis Virus (MHV) | Delayed Brain Tumor (DBT) cells | 0.03 - 1.1 | Not Reported | Not Reported | |

| Filoviridae | Ebola Virus (EBOV) | HeLa, Vero, EMC cells | ~0.1 | >10 | >100 |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 cells | 0.029 - 0.11 | >10 | >91 - >345 |

| Nipah Virus (NiV) | Vero cells | 0.012 | >10 | >833 | |

| Hendra Virus (HeV) | Vero cells | 0.009 | >10 | >1111 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro antiviral activity. Below are protocols for key experiments used to evaluate Remdesivir.

Cell and Virus Culture

-

Cell Lines: Vero E6 (African green monkey kidney), Huh7 (human hepatoma), Calu-3 (human lung adenocarcinoma), and primary human airway epithelial (HAE) cells are commonly used. Cells are maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 environment.

-

Virus Propagation: Viral stocks are generated by infecting susceptible cell lines. The virus is allowed to adsorb for 1 hour at 37°C, after which fresh medium is added. The culture is incubated until significant cytopathic effect (CPE) is observed. The supernatant is then harvested, clarified by centrifugation, and stored at -80°C. Viral titers are determined by plaque assay or TCID50 assay.

Cytotoxicity Assay (CC50 Determination)

-

Seed cells in a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of Remdesivir in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Remdesivir.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Measure the absorbance using a microplate reader.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Plaque Reduction Assay (EC50 Determination)

-

Seed host cells (e.g., Vero E6) in 6-well plates and grow to confluence.[9]

-

Prepare serial dilutions of Remdesivir.

-

Infect the cell monolayers with a dilution of the virus that yields a countable number of plaques (typically 50-100 plaques per well) for 1 hour at 37°C.[9]

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with a medium containing 1.2% Avicel or agarose mixed with medium containing the various dilutions of Remdesivir.[10]

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with a 10% formaldehyde solution and stain with a 0.1% crystal violet solution.[11]

-

Count the number of plaques in each well.

-

Calculate the EC50 value, the concentration of Remdesivir that reduces the number of plaques by 50% compared to the virus control, using non-linear regression analysis.[12]

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

-

Seed cells in a suitable format (e.g., 24-well plate) and infect with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of Remdesivir.

-

Incubate for a defined period (e.g., 24 or 48 hours).

-

Harvest the cell culture supernatant or the cells for RNA extraction.

-

Extract viral RNA using a commercial RNA extraction kit.

-

Perform one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the viral genome (e.g., the N or E gene for SARS-CoV-2).[13]

-

Use a standard curve of a known quantity of viral RNA to determine the absolute copy number of viral RNA in each sample.[14]

-

The EC50 value can be calculated as the concentration of Remdesivir that reduces the viral RNA copy number by 50% compared to the untreated virus control.

Mandatory Visualizations

Remdesivir Intracellular Activation Pathway

Caption: Intracellular activation of Remdesivir to its active triphosphate form.

Experimental Workflow for In Vitro Antiviral Activity Assessment

Caption: General workflow for determining the in vitro antiviral efficacy of Remdesivir.

Mechanism of Delayed Chain Termination by Remdesivir

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genomica.uaslp.mx [genomica.uaslp.mx]

- 14. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

An In-depth Technical Guide to Compound Binding Sites on Core HIV Enzymes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The lifecycle of this retrovirus is critically dependent on three key enzymes: Reverse Transcriptase (RT), Protease (PR), and Integrase (IN). Each of these enzymes represents a validated and highly successful target for antiretroviral therapy (ART). Understanding the precise molecular interactions between therapeutic compounds and their respective binding sites on these enzymes is fundamental to developing more potent and durable drugs, overcoming the persistent challenge of drug resistance. This technical guide provides a detailed overview of the binding sites for major classes of inhibitors targeting HIV RT, PR, and IN, supported by quantitative binding data, experimental methodologies, and mechanistic diagrams.

HIV Reverse Transcriptase (RT)

HIV RT is a multifunctional enzyme responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome. It possesses both RNA-dependent and DNA-dependent DNA polymerase activities, as well as an RNase H activity. Two primary classes of inhibitors target the polymerase active site region.

Binding Site of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are prodrugs that, once phosphorylated by host cell kinases, act as analogs of natural deoxynucleotide triphosphates (dNTPs). They competitively bind to the polymerase active site of RT.[1] Upon incorporation into the nascent viral DNA chain, they cause immediate chain termination due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[1] The binding site is located within the "fingers" and "palm" subdomains of the p66 subunit of RT. Resistance to NRTIs often arises from mutations in and around the dNTP binding track that either enhance the enzyme's ability to discriminate between the NRTI and the natural dNTP or facilitate the ATP-dependent removal (excision) of the incorporated inhibitor from the terminated DNA chain.[2][3]

Binding Site of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Unlike NRTIs, NNRTIs are not nucleotide analogs and do not require intracellular phosphorylation. They bind to a distinct, allosteric, and largely hydrophobic pocket located approximately 10 Å away from the polymerase active site in the palm domain of the p66 subunit.[4][5] This non-competitive binding induces a conformational change in the enzyme, particularly in the flexible "thumb" and "fingers" regions, which distorts the geometry of the active site. This distortion restricts the mobility of key structural elements, thereby inhibiting the polymerization reaction.[4] The NNRTI binding pocket (NNIBP) is composed of several hydrophobic residues, and mutations in this pocket are a primary cause of NNRTI resistance.[5]

Quantitative Data for Representative RT Inhibitors

The following table summarizes the inhibitory concentrations for several key RT inhibitors, demonstrating their potency against the wild-type enzyme.

| Inhibitor Class | Compound | Target | Binding Site | IC50 / Ki | Citation(s) |

| NRTI | Zidovudine (AZT) | HIV-1 RT | Polymerase Active Site | IC50: 4800 nM (virion RT) | [6] |

| NRTI | Lamivudine (3TC) | HIV-1 RT | Polymerase Active Site | Ki: 25 nM | [7] |

| NNRTI | Nevirapine | HIV-1 RT | Allosteric Pocket (NNIBP) | IC50: ~200-400 nM | [8] |

| NNRTI | Efavirenz | HIV-1 RT | Allosteric Pocket (NNIBP) | IC50: ~1.7-3.1 nM | [9] |

| NNRTI | Rilpivirine | HIV-1 RT | Allosteric Pocket (NNIBP) | IC50: ~0.5-1.5 nM | [8] |

Note: IC50 and Ki values are highly dependent on assay conditions, cell type, and viral strain. The values presented are representative.

Experimental Protocols for RT Inhibition Assays

This in vitro assay monitors RT polymerization in real-time using a doubly-labeled primer/template DNA substrate that enables Förster Resonance Energy Transfer (FRET).[10]

-

Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 6 mM MgCl2, pH 7.5). Prepare solutions of recombinant HIV-1 RT, the FRET-labeled DNA substrate (e.g., with a donor like FAM and an acceptor like TAMRA), dNTPs, and the test inhibitor at various concentrations in DMSO.

-

Reaction Setup : In a 96- or 384-well microplate, add the reaction buffer, FRET substrate, and the test inhibitor.

-

Initiation : Initiate the reaction by adding HIV-1 RT and dNTPs to the wells.

-

Data Acquisition : Monitor the change in fluorescence in real-time using a plate reader. As RT synthesizes DNA, the polymerase displaces the labeled strand, separating the FRET pair and leading to an increase in donor fluorescence.

-

Analysis : Calculate the initial reaction velocities from the kinetic data. Plot the velocities against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

This method, often available in commercial kits, quantifies the amount of DNA synthesized via the incorporation of digoxigenin (DIG)-labeled dUTP.[11]

-

Reagent Preparation : Reconstitute reagents as per the kit protocol, including lysis buffer, reaction buffer, a template/primer hybrid (e.g., poly(A) x oligo(dT)15), and a dNTP mix containing DIG-dUTP.

-

RT Reaction : In a microplate well, incubate the viral sample (or purified RT), test inhibitor, and the reaction mixture containing the template/primer and dNTPs for a set period (e.g., 1-2 hours or overnight) at 37°C.[11]

-

Capture and Detection : Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and any newly synthesized DIG-labeled DNA.

-

Antibody Incubation : Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD) and incubate.

-

Substrate Reaction : After washing, add the peroxidase substrate (e.g., ABTS). The enzyme catalyzes a color change.

-

Measurement and Analysis : Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of DNA synthesized. Calculate the percent inhibition for each inhibitor concentration to determine the IC50.[11]

Visualization: Mechanisms of RT Inhibition

Caption: Mechanisms of HIV Reverse Transcriptase inhibition by NRTIs and NNRTIs.

HIV Protease (PR)

HIV Protease is an aspartic protease that functions as a homodimer. It is essential for viral maturation, the process by which newly produced virions become infectious. PR cleaves specific sites within the viral Gag and Gag-Pol polyprotein precursors to release functional structural proteins and enzymes.[12]

Binding Site of Protease Inhibitors (PIs)

All approved PIs are competitive inhibitors that mimic the transition state of the natural peptide substrates. They bind directly to the active site of the protease, which is located at the interface of the two identical monomers.[13] This binding site is a semi-symmetrical, hydrophobic tunnel containing the catalytic dyad of aspartic acid residues (Asp25 from one monomer and Asp25' from the other).[14] The inhibitors occupy this cavity and interact with key residues through a network of hydrogen bonds and hydrophobic contacts, physically blocking the entry of the polyprotein substrate and preventing its cleavage.[15] The flexible "flap" regions (residues ~43-58) of the protease close down over the bound inhibitor, stabilizing the interaction. Mutations in the active site or distal regions that alter flap dynamics can reduce inhibitor binding affinity and confer resistance.[10]

Quantitative Data for Representative Protease Inhibitors

The following table summarizes the inhibitory constants and cellular IC50 values for several FDA-approved PIs.

| Inhibitor | Target | Binding Site | Ki | Cell Culture IC50 | Citation(s) |

| Ritonavir | HIV-1 PR | Active Site | ~0.015 nM | ~68 nM | [16][17] |

| Lopinavir | HIV-1 PR | Active Site | ~0.001-0.007 nM | ~17 nM | [16][17] |

| Atazanavir | HIV-1 PR | Active Site | <0.1 nM | ~2-5 nM | [16] |

| Darunavir | HIV-1 PR | Active Site | 0.016 nM | 3.0 nM | [1] |

| Saquinavir | HIV-1 PR | Active Site | ~0.1-0.5 nM | ~1-10 nM | [16] |

Note: IC50 and Ki values are highly dependent on assay conditions, cell type, and viral strain. The values presented are representative.

Experimental Protocols for PR Inhibition Assays

This is a common high-throughput screening method that measures protease activity by detecting the cleavage of a synthetic peptide substrate linking a fluorophore and a quencher.[12][18]

-

Reagent Preparation : Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, pH 5.5). Prepare solutions of recombinant HIV-1 Protease, a FRET peptide substrate (e.g., containing the p17/p24 cleavage site), and the test inhibitor at various concentrations.[12]

-

Reaction Setup : In a black 96- or 384-well plate, add the assay buffer and the test inhibitor.

-

Enzyme Addition : Add the HIV-1 Protease solution to each well and incubate briefly to allow inhibitor binding.

-

Initiation and Measurement : Add the FRET substrate to initiate the reaction. Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 490/530 nm) over time in a kinetic mode at 37°C.[12][19] Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Analysis : Determine the initial reaction rate for each concentration. Plot the rates against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[20]

This assay assesses the ability of an inhibitor to block protease-mediated Gag processing in a cellular context.

-

Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293T) and transfect with an HIV-1 proviral DNA construct that expresses Gag.

-

Inhibitor Treatment : Treat the transfected cells with serial dilutions of the test protease inhibitor.

-

Virus-Like Particle (VLP) Production : Allow the cells to produce VLPs for 24-48 hours.

-

Harvest and Lysis : Harvest the VLPs from the cell supernatant by ultracentrifugation. Lyse the cells and the purified VLPs.

-

Western Blot Analysis : Analyze the lysates by SDS-PAGE and Western blot using an antibody against the Gag p24 capsid protein. In the absence of an effective inhibitor, the blot will show the cleaved, mature p24 protein (~24 kDa). In the presence of an effective inhibitor, the blot will show predominantly the unprocessed Gag precursor polyprotein (Pr55, ~55 kDa).

-

Quantification : Quantify the band intensities for Pr55 and p24 to determine the concentration at which the inhibitor blocks 50% of Gag processing.

Visualization: HIV Protease Inhibition Workflow

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profoldin.com [profoldin.com]

- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abnova.com [abnova.com]

- 10. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurogentec.com [eurogentec.com]

- 17. abcam.co.jp [abcam.co.jp]

- 18. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Impact of Novel Compounds on HIV Proviral DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of a latent reservoir of HIV-infected cells, primarily resting memory CD4+ T cells, remains the primary obstacle to a cure for HIV. Within these cells, HIV exists as a transcriptionally silent provirus integrated into the host genome, rendering it invisible to the immune system and unaffected by current antiretroviral therapy (ART). The "shock and kill" strategy aims to eradicate this latent reservoir by using latency-reversing agents (LRAs) to reactivate HIV transcription ("shock"), thereby making the infected cells visible to the immune system for clearance ("kill"). This technical guide provides an in-depth overview of the effects of various compounds on HIV proviral DNA, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of Latency-Reversing Agents

The following tables summarize the quantitative effects of various LRAs on HIV transcription and latency reversal. The data is compiled from numerous in vitro, ex vivo, and clinical studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental models, assays, and patient cohorts.

Table 1: Histone Deacetylase (HDAC) Inhibitors

| Compound | Model System | Assay | Endpoint | Result |

| Romidepsin | CD4+ T cells from ART-suppressed patients | Cell-associated HIV RNA | Fold-change from baseline | ~3.5-fold increase[1] |

| Clinical trial (ART-suppressed patients) | Total HIV DNA in CD4+ T cells | Change from baseline | No significant change[1][2] | |

| Panobinostat | Latently infected cell lines (U1, ACH2) | p24 antigen production | EC50 | 8-31 nM[3] |

| CD4+ T cells from ART-suppressed patients | Cell-associated HIV RNA | Fold-change from baseline | Modest increases, but no significant reduction in proviral DNA[4][5] | |

| Vorinostat | CD4+ T cells from ART-suppressed patients | Cell-associated HIV RNA | Fold-change from baseline | ~4.8-fold increase (single dose)[6]; ~7.4-fold median peak increase (14 daily doses)[7] |

| Clinical trial (ART-suppressed patients) | Total HIV DNA, Integrated DNA, Inducible virus | Change from baseline | No significant change[7][8] |

Table 2: Protein Kinase C (PKC) Agonists

| Compound | Model System | Assay | Endpoint | Result |

| Prostratin | Latently infected J-Lat cells | GFP expression | EC50 | 7.1 µM[9] |

| CD4+ T cells from ART-suppressed patients | Cell-associated HIV RNA | Fold-change from baseline | ~7.7-fold increase[10] | |

| Bryostatin-1 | Latently infected THP-p89 cells | p24 antigen production | EC50 | <0.25 nM[11] |

| Clinical trial (ART-suppressed patients) | Cell-associated unspliced HIV-1 RNA | Change from baseline | No detectable increases[12] | |

| Ingenol B | CD4+ T cells from ART-suppressed patients | Extracellular HIV RNA | Reactivation in patient samples | Induced viral RNA in 53% of cultures[13] |

Table 3: Other Classes of Latency-Reversing Agents

| Compound | Class | Model System | Assay | Endpoint | Result |

| JQ1 | BET Bromodomain Inhibitor | Latently infected J-Lat cells | GFP expression | Increased GFP expression[14][15] | |

| CD4+ T cells from ART-suppressed patients | Viral outgrowth | Reactivation in patient samples | Recovery of virus in 1 of 3 patients[14] | ||

| Disulfiram | NF-κB Activator | Clinical trial (ART-suppressed patients) | Plasma viremia | ~4-fold increase in low-level viremia in a subset of patients[16] | |

| Clinical trial (ART-suppressed patients) | Latent reservoir size | Change from baseline | No significant effect[16][17] | ||

| GS-9620 | TLR7 Agonist | PBMCs from ART-suppressed patients | Extracellular HIV RNA | Induced viral RNA release[18] |

Experimental Protocols

Quantification of HIV Proviral DNA

a) Total HIV DNA Quantification by Real-Time PCR

This protocol quantifies the total number of HIV DNA copies (both integrated and unintegrated) in a sample of peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells.

-

DNA Extraction: Isolate genomic DNA from cells using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

PCR Reaction Setup: Prepare a reaction mix containing a final concentration of:

-

1x TaqMan Universal PCR Master Mix

-

900 nM of forward and reverse primers targeting a conserved region of the HIV genome (e.g., LTR or gag).

-

250 nM of a TaqMan probe with a 5' fluorescent reporter dye (e.g., FAM) and a 3' quencher dye.

-

Template DNA (typically 100-500 ng).

-

-

Normalization: In a separate reaction, quantify a host housekeeping gene (e.g., RNase P or albumin) to determine the cell input.[19]

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40-45 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis: Generate a standard curve using a plasmid containing the target HIV sequence of known copy number. Calculate the HIV DNA copies per million cells based on the housekeeping gene quantification.

b) Integrated HIV DNA Quantification by Alu-PCR

This nested PCR method specifically quantifies integrated proviral DNA by amplifying the junction between a human Alu repeat element and the HIV provirus.[3][20][21][22]

-

First Round PCR:

-

Use a forward primer specific for a consensus Alu sequence and a reverse primer specific for the HIV-1 gag gene.

-

This reaction exponentially amplifies only integrated proviruses that are located near an Alu element. Unintegrated HIV DNA is amplified linearly.

-

-

Second Round Real-Time PCR:

-

Use the product from the first round as a template.

-

Amplify a region within the HIV LTR (e.g., R-U5) using specific primers and a fluorescent probe for real-time detection.

-

-

Quantification: Use a standard curve of a cell line with a known number of integrated proviruses (e.g., 8E5 cells) to quantify the number of integrated copies in the sample.

c) Intact Proviral DNA Assay (IPDA)

The IPDA is a droplet digital PCR (ddPCR) assay that distinguishes between intact and defective proviruses.[12][17][23][24][25]

-

ddPCR Reaction: The assay uses two primer/probe sets targeting conserved regions of the HIV genome, typically in the packaging signal (Ψ) region and the env gene. One probe is labeled with FAM and the other with HEX.

-

Droplet Generation: The PCR mix is partitioned into thousands of nanoliter-sized droplets.

-

PCR Amplification: Thermal cycling is performed to amplify the target sequences within each droplet.

-

Droplet Reading: A droplet reader analyzes each droplet for fluorescence in both the FAM and HEX channels.

-

Data Analysis:

-

Droplets positive for both FAM and HEX are counted as containing an intact provirus.

-

Droplets positive for only one fluorophore are counted as containing a defective provirus.

-

Poisson statistics are used to calculate the absolute number of intact and defective proviruses per million cells.

-

Measurement of Latency Reversal

a) Quantitative Viral Outgrowth Assay (QVOA)

QVOA is the gold standard for measuring the frequency of latently infected cells that can produce replication-competent virus.[1][2][10][13][15]

-

Cell Isolation: Purify resting CD4+ T cells from patient blood.

-

Limiting Dilution: Plate the resting CD4+ T cells in a limiting dilution series (e.g., from 1 million to 100 cells per well).

-

Cell Activation: Stimulate the cells with a potent mitogen (e.g., phytohemagglutinin (PHA)) and irradiated allogeneic PBMCs to induce viral production.

-

Co-culture: Add activated CD4+ T cells from a healthy donor to the cultures to amplify any released virus.

-

Virus Detection: After 14-21 days, measure the presence of HIV p24 antigen in the culture supernatant by ELISA.

-

IUPM Calculation: Use maximum likelihood statistics to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells.

b) In Vitro Latency Models

-

J-Lat Cell Lines: These are Jurkat T-cell lines that contain a latent, integrated HIV provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter.[26][27][28][29]

-

Culture J-Lat cells (e.g., clone 10.6) in standard RPMI medium.

-

Treat the cells with the compound of interest at various concentrations.

-

After 24-48 hours, measure the percentage of GFP-positive cells by flow cytometry as an indicator of latency reversal.

-

-

Primary CD4+ T-cell Model: This model generates latently infected primary CD4+ T cells ex vivo.[5][6][30][31]

-

Isolate naive CD4+ T cells from a healthy donor.

-

Activate the cells with anti-CD3/CD28 antibodies and differentiate them into memory T cells in the presence of cytokines.

-

Infect the cells with a replication-competent or reporter HIV virus.

-

Allow the cells to return to a resting state.

-

Treat the latently infected cells with the compound of interest and measure viral reactivation by p24 ELISA or reporter gene expression.

-

Signaling Pathways and Mechanisms of Action

HDAC Inhibitors and Chromatin Remodeling

Histone deacetylases (HDACs) play a crucial role in maintaining HIV latency by keeping the chromatin surrounding the integrated provirus in a condensed, transcriptionally repressive state (heterochromatin). HDAC inhibitors promote a more open chromatin structure (euchromatin), allowing for the binding of transcription factors and the initiation of viral gene expression.

Caption: Mechanism of HDAC inhibitors in reversing HIV latency.

PKC Agonists and the NF-κB Pathway

Protein Kinase C (PKC) agonists activate the canonical NF-κB signaling pathway, a key pathway in T-cell activation and HIV transcription. Activation of PKC leads to the phosphorylation and degradation of IκB, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and bind to the NF-κB response elements in the HIV LTR, thereby driving viral gene expression.[9][14][32][33][34][35][36]

Caption: PKC agonist-mediated activation of the NF-κB pathway.

BET Bromodomain Inhibitors and Transcriptional Elongation

BET bromodomain proteins, such as BRD4, can act as transcriptional repressors of HIV by competing with the viral Tat protein for binding to the Positive Transcription Elongation Factor b (P-TEFb) complex. BET inhibitors, like JQ1, displace BRD4 from the HIV promoter, allowing Tat to recruit P-TEFb and promote efficient transcriptional elongation.[7][11][37][38][39]

References

- 1. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]

- 2. Frontiers | Ultra-Sensitive HIV-1 Latency Viral Outgrowth Assays Using Humanized Mice [frontiersin.org]

- 3. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modeling HIV-1 Latency Using Primary CD4+ T Cells from Virally Suppressed HIV-1-Infected Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]

- 11. Depicting HIV-1 Transcriptional Mechanisms: A Summary of What We Know - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. primate.wisc.edu [primate.wisc.edu]

- 14. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Viral Outgrowth Assay (QVOA) Service Resource - Roger Ptak [grantome.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 19. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A novel quantitative approach for measuring the reservoir of latent HIV-1 proviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. primate.wisc.edu [primate.wisc.edu]

- 25. Protocol for high-throughput reservoir quantification across global HIV subtypes using a cross-subtype intact proviral DNA assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Monitoring reactivation of latent HIV by label-free gradient light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ashpublications.org [ashpublications.org]

- 31. researchgate.net [researchgate.net]

- 32. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]

- 34. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 35. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 37. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

- 39. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Use of Rapamycin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound that is a highly specific and potent inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of this pathway is frequently observed in various diseases, including cancer.[1][2] Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[3][4] This inhibition leads to downstream effects such as the dephosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis and cell cycle arrest.[1][5] These application notes provide detailed protocols for utilizing rapamycin in cell culture experiments to study its effects on cell viability, proliferation, and the mTOR signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of rapamycin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Rapamycin in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| Ca9-22 | Oral Squamous Carcinoma | ~15 µM | 24 hours | [6] |

| T98G | Glioblastoma | 2 nM | 72 hours | [7] |

| U87-MG | Glioblastoma | 1 µM | 72 hours | [7] |

| U373-MG | Glioblastoma | >25 µM | 72 hours | [7] |

Table 2: Effect of Rapamycin on Cell Viability and Autophagy in Ca9-22 Oral Cancer Cells

| Rapamycin Concentration | Cell Viability (%) | Autophagic Cells (%) | Exposure Time | Reference |

| Control (0 µM) | 100 | 0.9 | 24 hours | [6] |

| 10 µM | Not specified | 3.1 | 24 hours | [6] |

| 20 µM | Not specified | 82.2 | 24 hours | [6] |

Experimental Protocols

Preparation of Rapamycin Stock Solution

Rapamycin is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[8]

-

Reconstitution: To prepare a 100 µM stock solution, dissolve 9.1 µg of rapamycin in 100 µl of sterile DMSO or ethanol.[9]

-

Storage: Store the stock solution in aliquots at -20°C for up to 3 months to maintain potency.[9] Avoid repeated freeze-thaw cycles.[9]

-

Working Solution: For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentration. It is recommended to pre-treat cells with the desired concentration of rapamycin for at least one hour before stimulation in certain experimental setups.[9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]

-

Treatment: The following day, treat the cells with various concentrations of rapamycin (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[11]

-

MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C in the dark.[10][11]

-

Formazan Solubilization: Remove the MTT-containing medium and add 200 µl of a solubilization solution (e.g., 0.05 N HCl in isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(OD of treated cells - OD of blank) / (OD of control cells - OD of blank)] x 100.[11]

Western Blot Analysis of mTOR Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.[1]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Incubate on ice for 30 minutes with occasional vortexing.[1]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant containing the protein lysate.[1]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes is recommended.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, S6K1, phospho-S6K1, 4E-BP1, and phospho-4E-BP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

mTOR Signaling Pathway and Rapamycin Inhibition

Caption: The mTOR signaling pathway is activated by growth factors, leading to protein synthesis and cell growth. Rapamycin inhibits mTORC1, blocking this process.

Experimental Workflow for Rapamycin Cell Culture Studies

Caption: A general workflow for in vitro experiments investigating the effects of rapamycin on cultured cells.

References

- 1. benchchem.com [benchchem.com]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. rapamycin.us [rapamycin.us]

- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

Application Notes: Evaluating [Compound] in HIV Infectivity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The development of effective antiretroviral therapies relies on robust in vitro assays to identify and characterize compounds that inhibit viral replication. HIV infectivity assays are fundamental tools in this process, allowing researchers to quantify the extent to which a compound can block various stages of the viral life cycle. These assays measure viral replication by detecting viral proteins, reporter gene expression, or virus-induced cytopathic effects.[1][2]

This document provides detailed protocols for three common HIV infectivity assays: the p24 Antigen Capture ELISA, the Luciferase Reporter Gene Assay, and the Syncytium Formation Assay. It outlines the procedures for evaluating the antiviral activity of a test agent, referred to herein as "[Compound]". For illustrative purposes, we will consider [Compound] to be a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that binds to and inhibits the HIV reverse transcriptase enzyme, a critical component for viral replication.[3][4][5]

Mechanism of Action: NNRTI Inhibition of HIV Replication

HIV, a retrovirus, infects host cells, primarily CD4+ T lymphocytes, to replicate.[4] The replication cycle involves several key steps:

-

Binding and Fusion: The virus binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface, leading to the fusion of the viral and cellular membranes.[6]

-

Reverse Transcription: Once inside the cell, the viral reverse transcriptase (RT) enzyme converts the single-stranded viral RNA genome into double-stranded DNA.[7][8]

-

Integration: The newly synthesized viral DNA is transported to the nucleus and integrated into the host cell's genome by the viral integrase enzyme.

-

Transcription and Translation: The integrated viral DNA is transcribed into messenger RNA (mRNA), which is then translated into viral proteins.

-

Assembly and Budding: New viral particles assemble at the cell surface and bud off to infect other cells.

NNRTIs act during the reverse transcription step. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[3][5] This binding induces a conformational change in the enzyme, inhibiting its function and halting the conversion of viral RNA to DNA, thereby preventing the establishment of infection.[7][8]

Caption: HIV replication cycle and the inhibitory action of an NNRTI.

Experimental Protocols

p24 Antigen Capture ELISA

Principle: The HIV-1 p24 protein is a major core protein of the virus, and its concentration in cell culture supernatants is proportional to the amount of viral replication.[9][10] This assay uses a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the p24 antigen. A capture antibody coated on a microplate binds p24 from the sample, which is then detected by a second, enzyme-conjugated antibody. The addition of a substrate produces a colorimetric signal that is measured spectrophotometrically.

Caption: Workflow for the p24 Antigen Capture ELISA.

Detailed Protocol:

-

Cell Preparation: Seed permissive cells (e.g., PHA-stimulated Peripheral Blood Mononuclear Cells (PBMCs) or T-cell lines like MT-2) in a 96-well plate at an appropriate density.[11][12]

-

Compound Addition: Prepare serial dilutions of [Compound] in culture medium. Add the diluted compound to the wells. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

-

Infection: Add a pre-titered amount of HIV-1 stock to the wells (excluding cell control wells). The multiplicity of infection (MOI) should be optimized for the cell type used.[12]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3 to 7 days to allow for viral replication.[13]

-

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.[14] If necessary, centrifuge the plate to pellet cells and debris.[14]

-

p24 ELISA:

-

Lyse the virus in the supernatant samples and standards with the provided lysis buffer to release the p24 antigen.

-

Add the lysed samples, controls, and p24 standards to the antibody-coated microplate wells.

-

Incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).[15]

-

Wash the plate multiple times with wash buffer to remove unbound materials.

-

Add the biotinylated detector antibody and incubate.

-

Wash the plate, then add the streptavidin-HRP conjugate and incubate.

-

Wash the plate, then add the TMB substrate and incubate in the dark until color develops.

-

Add stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from cell control wells).

-

Generate a standard curve from the absorbance values of the p24 standards.

-

Determine the p24 concentration in each sample from the standard curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (p24 in treated well / p24 in virus control well)) * 100

-

Plot the % inhibition against the compound concentration (log scale) and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Luciferase Reporter Gene Assay

Principle: This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an integrated HIV-1 Long Terminal Repeat (LTR) promoter driving the expression of a reporter gene, such as firefly luciferase.[16][17] Upon successful HIV-1 infection and Tat protein expression, the LTR is transactivated, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral replication and can be measured with a luminometer. This assay is highly sensitive and suitable for high-throughput screening.[18]

Caption: Workflow for the Luciferase Reporter Gene Assay.

Detailed Protocol:

-

Cell Preparation: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.

-

Compound and Virus Preparation: In a separate plate, prepare serial dilutions of [Compound]. Add a constant amount of HIV-1 stock to each well containing the compound and incubate for 1 hour at 37°C to allow the compound to bind to the virus/target.[19]

-

Infection: Transfer the virus/[Compound] mixtures to the TZM-bl cell plate.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: Remove the culture medium and lyse the cells by adding a lysis buffer and incubating according to the manufacturer's protocol.

-

Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence as Relative Light Units (RLU) using a luminometer.[20]

-

Data Analysis:

-

Subtract the background RLU (from cell control wells).

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (RLU in treated well / RLU in virus control well)) * 100

-

Determine the IC₅₀ value by plotting % inhibition versus compound concentration as described for the p24 assay.

-

Syncytium Formation Assay

Principle: Some strains of HIV-1 induce the fusion of infected cells with uninfected neighboring CD4+ cells, leading to the formation of large, multinucleated giant cells called syncytia.[21][22] This cytopathic effect can be visualized and quantified. The inhibition of syncytia formation serves as a measure of a compound's antiviral activity.[23] Quantification can be done by manual counting under a microscope or through more advanced fluorescence-based methods.[21][23]

Caption: Workflow for the Syncytium Formation Assay.

Detailed Protocol:

-

Cell Preparation: Co-culture chronically HIV-1-infected cells (e.g., H9/IIIB) with uninfected, syncytium-sensitive CD4+ T-cells (e.g., CEM-SS) in a 96-well plate.[21]

-

Compound Addition: Add serial dilutions of [Compound] to the co-culture. Include appropriate controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours, allowing time for cell fusion and syncytia development.[24]

-

Quantification:

-

Using an inverted microscope, count the number of syncytia (defined as giant cells containing at least four nuclei) in each well.

-

Alternatively, use a quantitative fluorescence-based method. For example, pre-label the infected and uninfected cell populations with different cytoplasmic fluorescent dyes (e.g., green and red). Cell fusion results in dually colored (yellow) syncytia, which can be quantified.[23]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (Syncytia count in treated well / Syncytia count in virus control well)) * 100

-

Determine the IC₅₀ value by plotting % inhibition versus compound concentration.

-

Data Presentation

Effective evaluation of an antiviral compound requires assessing not only its potency (IC₅₀) but also its toxicity to the host cells (CC₅₀, 50% cytotoxic concentration). The ratio of these values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Table 1: Sample Antiviral Activity and Cytotoxicity Data for [Compound] (Example: NNRTI)

| Assay Type | Target Cell Line | Endpoint Measured | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| p24 Antigen ELISA | PBMCs | p24 Antigen | 0.015 | >100 | >6667 |

| Luciferase Reporter | TZM-bl | Luciferase Activity | 0.009 | >100 | >11111 |

| Syncytium Formation | CEM-SS | Syncytia Count | 0.012 | >100 | >8333 |

Note: IC₅₀ and CC₅₀ values are hypothetical and for illustrative purposes. CC₅₀ is typically determined in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same compound dilutions.[20]

Considerations and Troubleshooting

-

Compound Cytotoxicity: High concentrations of a compound may be toxic to the host cells, leading to a false appearance of antiviral activity. Always run a parallel cytotoxicity assay on uninfected cells to determine the CC₅₀.[20]

-

Compound Solubility: Ensure the [Compound] is fully dissolved in the culture medium. Precipitation can lead to inaccurate concentration-response curves.[25]

-

Controls: Proper controls are essential for data interpretation. These include uninfected cells, infected untreated cells, and a positive control inhibitor with a known mechanism of action.

-

Assay Choice: The choice of assay can depend on the specific research question. Luciferase assays are ideal for high-throughput screening, while p24 assays using primary cells like PBMCs can provide more physiologically relevant data.[11][26] Single-cycle infectivity assays are often preferred for mechanistic studies as they are less complex than multi-round assays.[26]

References

- 1. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Detection Methods of HIV Proliferation for the Screening of Anti-HIV Compounds [jstage.jst.go.jp]

- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. HIV - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 12. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]